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molecular formula C12H17NO3 B8404288 (4-Ethylamino-phenoxy)-acetic acid ethyl ester

(4-Ethylamino-phenoxy)-acetic acid ethyl ester

Cat. No. B8404288
M. Wt: 223.27 g/mol
InChI Key: GAERQUKLLCMCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)COc1ccc(N(CC)C(=O)OC(C)(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([N:13]([CH2:14][CH3:15])[C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[cH:11][cH:12]1)=[O:23].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([NH:13][CH2:14][CH3:15])[cH:11][cH:12]1)=[O:23]

Inputs

Step One
Name
CCOC(=O)COc1ccc(N(CC)C(=O)OC(C)(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)COc1ccc(N(CC)C(=O)OC(C)(C)C)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
CCNc1ccc(OCC(=O)OCC)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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